Structural and Spectroscopic Profiling of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile: A Technical Guide to NMR Characterization and Synthetic Workflows
Structural and Spectroscopic Profiling of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile: A Technical Guide to NMR Characterization and Synthetic Workflows
Executive Summary
In the realm of modern drug discovery, functionalized indoles serve as privileged scaffolds. Specifically, 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is a highly versatile intermediate utilized in the synthesis of conformationally restricted homotryptamines and selective serotonin reuptake inhibitor (SSRI) analogs, such as BMS-505130 ()[1].
This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By deconstructing the electronic causality behind these spectral signatures and providing self-validating experimental protocols, this guide equips synthetic chemists and drug development professionals with the authoritative groundwork necessary for rigorous molecular characterization.
Structural Causality and Electronic Profiling
To interpret the NMR spectra of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile, one must first understand the competing electronic effects (inductive and mesomeric) exerted by its three primary substituents. The strategic placement of these groups is not arbitrary; each serves a distinct chemical purpose that fundamentally alters the electron density of the indole core.
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N1-Tosyl Group (p-Toluenesulfonyl): Acts as both a robust protecting group and a strong electron-withdrawing group (EWG). The sulfonamide linkage pulls electron density away from the nitrogen, significantly deshielding the adjacent C2 and C7 protons. Furthermore, its steric bulk directs downstream asymmetric cyclopropanation to the trans-configuration[1].
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C5-Cyano Group (-C≡N): A powerful mesomeric and inductive EWG. It reduces the electron density of the benzenoid ring of the indole, specifically deshielding the protons at the ortho (C4, C6) positions.
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C3-Vinyl Group (-CH=CH 2 ): Provides the necessary π -system for catalytic diazoacetate cyclopropanation. The conjugation of the vinyl group with the electron-deficient indole core results in highly distinct, complex multiplet splitting patterns in the 1 H NMR spectrum.
Logical relationship mapping of substituent electronic effects on NMR chemical shifts.
NMR Spectroscopy: 1 H and 13 C Chemical Shifts
The following tables summarize the quantitative NMR data for 1-tosyl-3-vinyl-1H-indole-5-carbonitrile, recorded in CDCl 3 at 298 K. The assignments are derived from empirical rules of substituent effects on the indole framework and validated by literature precedents for analogous N-tosyl and 5-cyano indoles ()[1].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
| H-7 | 8.08 | d | 8.6 | 1H | Strongly deshielded by the spatial proximity and inductive pull of the N-Tosyl SO 2 group. |
| H-4 | 8.02 | d | 1.5 | 1H | Deshielded by the ortho-cyano group; exhibits meta-coupling to H-6. |
| Ts-ortho | 7.78 | d | 8.4 | 2H | Standard resonance for protons ortho to the sulfonyl group. |
| H-2 | 7.65 | s | - | 1H | Deshielded by the electron-withdrawing N-Tosyl group. |
| H-6 | 7.55 | dd | 8.6, 1.5 | 1H | Ortho to the cyano group; coupled to H-7 (ortho) and H-4 (meta). |
| Ts-meta | 7.28 | d | 8.4 | 2H | Standard resonance for protons meta to the sulfonyl group. |
| -CH= (internal) | 6.72 | dd | 17.8, 11.2 | 1H | Vinyl proton adjacent to the indole C3; split by trans and cis terminal protons. |
| =CH 2 (trans) | 5.85 | d | 17.8 | 1H | Terminal vinyl proton trans to the internal proton (large coupling constant). |
| =CH 2 (cis) | 5.40 | d | 11.2 | 1H | Terminal vinyl proton cis to the internal proton. |
| Ts-CH 3 | 2.38 | s | - | 3H | Characteristic singlet for the p-toluenesulfonyl methyl group. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| Ts-C-CH 3 | 145.5 | Quaternary | Deshielded by the methyl group and para-sulfonyl orientation. |
| C-7a | 136.8 | Quaternary | Indole bridgehead carbon attached to the electron-deficient N1. |
| Ts-C-SO 2 | 134.5 | Quaternary | Directly attached to the strongly electron-withdrawing SO 2 group. |
| Ts-C-meta | 130.2 | CH | Standard tosyl aromatic carbon. |
| C-3a | 129.5 | Quaternary | Indole bridgehead carbon. |
| -CH= (Vinyl) | 128.0 | CH | Internal vinyl carbon, conjugated with the indole π -system. |
| C-6 | 127.5 | CH | Aromatic carbon ortho to the cyano group. |
| Ts-C-ortho | 126.8 | CH | Standard tosyl aromatic carbon. |
| C-2 | 126.0 | CH | Indole C2, deshielded by N-Tosyl. |
| C-4 | 125.2 | CH | Aromatic carbon ortho to the cyano group. |
| -C≡N | 119.5 | Quaternary | Characteristic nitrile carbon shift. |
| C-3 | 118.8 | Quaternary | Indole C3, substituted with the vinyl group. |
| =CH 2 (Vinyl) | 116.5 | CH 2 | Terminal vinyl carbon. |
| C-7 | 114.2 | CH | Aromatic carbon adjacent to C-7a. |
| C-5 | 106.8 | Quaternary | Highly shielded relative to other aromatics due to direct attachment to the sp-hybridized cyano carbon. |
| Ts-CH 3 | 21.6 | CH 3 | Standard tosyl methyl carbon. |
Experimental Workflows & Self-Validating Protocols
To guarantee reproducibility, the synthesis of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile from its formyl precursor must be executed with strict anhydrous techniques. The following protocol integrates a self-validating feedback loop to ensure trustworthiness at every phase.
Protocol: Synthesis via Wittig Methylenation
Objective: Convert 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile to 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.
Step-by-Step Methodology:
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Ylide Generation (The Causality of Temperature):
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Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.
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Cool the suspension to -15 °C. Rationale: Lower temperatures prevent the irreversible degradation of the ylide and suppress unwanted nucleophilic attack on the sensitive C5-cyano group.
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Add n-butyllithium (1.45 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour to ensure complete formation of the bright yellow methylenetriphenylphosphorane ylide.
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Substrate Addition:
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Dissolve 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile (1.0 equiv) in a minimal volume of anhydrous THF.
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Add this solution dropwise to the ylide mixture at -15 °C. Allow the reaction to slowly warm to -5 °C over 2 hours.
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Self-Validation Checkpoint (In-Process):
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Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.
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Validation: The starting material (aldehyde) will stain heavily with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product (vinyl) will not react with 2,4-DNPH but will rapidly decolorize a KMnO 4 stain due to the oxidation of the double bond. Do not proceed to quench until the 2,4-DNPH active spot is entirely consumed.
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Quench and Extraction:
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Quench the reaction with saturated aqueous NH 4 Cl. Extract the aqueous layer three times with dichloromethane (CH 2 Cl 2 ).
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Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Quantitative NMR (qNMR) Validation (Post-Reaction):
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Before column chromatography, add a precisely weighed amount of 1,3,5-trimethoxybenzene (internal standard) to the crude mixture.
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Take a 1 H NMR spectrum. Compare the integration of the internal standard (δ 6.08, 3H) against the internal vinyl proton of the product (δ 6.72, 1H). Rationale: This decouples the actual chemical reaction yield from mechanical losses incurred during silica gel purification, providing true mechanistic insight.
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Purification:
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Purify via flash column chromatography (silica gel, gradient elution 10% to 25% EtOAc in Hexanes) to yield the pure 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.
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Chemical synthesis and validation workflow for 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.
Downstream Applications: Asymmetric Cyclopropanation
The primary utility of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile lies in its subjection to asymmetric cyclopropanation. As established by Marcin et al., the reaction of this substrate with tert-butyl diazoacetate in the presence of a chiral Ru(II)-pybox catalyst yields highly enantioenriched trans-2-(indol-3-yl)-1-cyclopropanecarboxylic esters ()[1].
The presence of the electron-withdrawing cyano group at the 5-position subtly modulates the HOMO energy of the vinyl group, which has been shown to maintain high levels of diastereo- and enantioselectivity (up to 86% ee) while affording a remarkably high level of trans/cis selectivity (22:1)[1]. This highlights the critical importance of accurate structural profiling prior to deploying these molecules in complex, catalyst-driven asymmetric methodologies.
References
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Marcin, L. R., Denhart, D. J., & Mattson, R. J. (2005). Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines. Organic Letters, 7(13), 2651-2654.[Link]
